1-Phenylpiperidine-3-carboxamide

Vue d'ensemble

Description

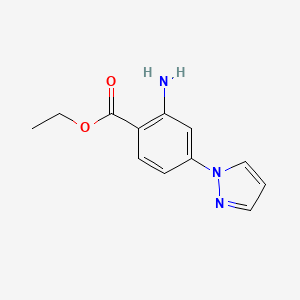

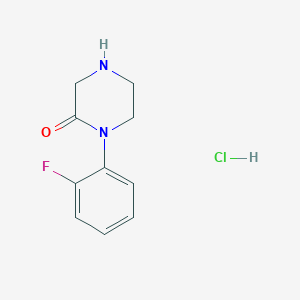

1-Phenylpiperidine-3-carboxamide is a synthetic compound with a molecular formula of C12H15NO . It is commonly referred to as CPP and is a central nervous system stimulant that has been widely studied as a potential therapeutic agent for various disorders, including ADHD, depression, and Parkinson’s disease.

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Molecular Structure Analysis

The linear formula of 1-Phenylpiperidine-3-carboxamide is C12H16N2O . The InChI code is 1S/C12H16N2O/c13-12(15)10-5-4-8-14(9-10)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H2,13,15) .

Physical And Chemical Properties Analysis

1-Phenylpiperidine-3-carboxamide is a solid at room temperature . It has a molecular weight of 204.27 .

Applications De Recherche Scientifique

Drug Design and Development

1-Phenylpiperidine-3-carboxamide: is a valuable compound in the field of drug design and development. Its piperidine core is a common feature in many pharmaceuticals, serving as a building block for the synthesis of various therapeutic agents . The compound’s structure allows for the creation of derivatives with potential pharmacological activities, including anticancer , antimicrobial , and analgesic properties .

Synthesis of Biologically Active Piperidines

Researchers are focused on synthesizing biologically active piperidines that can serve as potential drugs. The versatility of 1-Phenylpiperidine-3-carboxamide makes it an ideal candidate for intra- and intermolecular reactions, leading to the formation of various piperidine derivatives with enhanced biological activity .

Anticancer Research

In the realm of anticancer research, 1-Phenylpiperidine-3-carboxamide derivatives are being explored for their cytotoxicity against various cancer cell lines. These compounds are evaluated for their ability to induce apoptosis and inhibit tumor cell proliferation, making them promising candidates for anticancer therapy .

Alzheimer’s Disease Therapy

The piperidine moiety is significant in the development of drugs for Alzheimer’s disease therapy. Derivatives of 1-Phenylpiperidine-3-carboxamide are investigated for their potential as anticholinergics, which can play a role in managing the symptoms of Alzheimer’s disease by impacting neurotransmitter activity .

Analgesic Applications

As an analgesic, 1-Phenylpiperidine-3-carboxamide and its derivatives are studied for their efficacy in pain relief. The compound’s ability to modulate pain receptors could lead to the development of new pain management medications .

Chemical Research and Synthesis

In chemical research, 1-Phenylpiperidine-3-carboxamide is utilized for its reactivity and potential to form various chemical structures. It serves as a substrate for multicomponent reactions, cyclization, and amination, contributing to the advancement of synthetic organic chemistry .

Safety and Hazards

Orientations Futures

While specific future directions for 1-Phenylpiperidine-3-carboxamide are not available, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . Peptide-drug conjugates (PDCs) offer a number of benefits and provide a paradigm for rational PDC design, with a targeted mechanism of action and the potential for deepening responses to treatment, maintaining remissions, and eradicating therapy-resistant stem cells .

Mécanisme D'action

Target of Action

1-Phenylpiperidine-3-carboxamide is a potent anti-Hepatitis B virus (HBV) agent . It acts as a capsid assembly modulator (CAM), which is a class of compounds that interfere with the assembly of the HBV capsid, a protein shell that protects the viral genome and is essential for its replication .

Mode of Action

The compound interacts with the HBV core protein homodimer, which forms the biologically competent HBV nucleocapsids by encapsulating the viral pre-genomic RNA and polymerase . By modulating the assembly of these nucleocapsids, 1-Phenylpiperidine-3-carboxamide disrupts the viral life cycle and inhibits HBV replication .

Biochemical Pathways

It is known that the compound interferes with the life cycle of hbv, particularly the genome packaging and maintenance of chronic hbv infection

Result of Action

The primary result of 1-Phenylpiperidine-3-carboxamide’s action is the inhibition of HBV replication. By disrupting the assembly of HBV nucleocapsids, the compound prevents the virus from replicating and spreading, thereby exerting its anti-HBV effects .

Propriétés

IUPAC Name |

1-phenylpiperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-12(15)10-5-4-8-14(9-10)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKZWKKEYNZSQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30737231 | |

| Record name | 1-Phenylpiperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenylpiperidine-3-carboxamide | |

CAS RN |

58971-08-7 | |

| Record name | 1-Phenylpiperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}-beta-alanine](/img/structure/B1469348.png)

![1-[2-(Methylsulfonyl)-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1469350.png)

![8-Bromo-6-(4-trifluoromethyl-phenyl)-imidazo[1,2-a]pyridine](/img/structure/B1469353.png)

![2-Phenylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1469354.png)